molecular formula C13H11ClN4OS2 B11025144 1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B11025144
M. Wt: 338.8 g/mol
InChI Key: XZAGNTFPXRNPEV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 1 and a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl moiety at position 2.

Properties

Molecular Formula

C13H11ClN4OS2

Molecular Weight

338.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C13H11ClN4OS2/c1-8-15-16-13(21-8)20-7-10-6-12(19)18(17-10)11-4-2-9(14)3-5-11/h2-6,17H,7H2,1H3

InChI Key

XZAGNTFPXRNPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound that has attracted attention due to its potential biological activity. This compound contains a pyrazole ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. The exploration of its biological activity includes antimicrobial, antiviral, and enzyme inhibitory effects.

Chemical Structure

The compound can be represented by the following structural formula:

C14H12ClN5O2S\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiadiazole ring is known for its role in enzyme inhibition and antimicrobial activity. The compound may exert its effects by inhibiting enzymes involved in inflammation or cell proliferation, thereby demonstrating anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyrazole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively. In one study, various synthesized thiadiazole derivatives were evaluated for their antibacterial activity against several strains, revealing promising results with some compounds showing inhibition comparable to standard antibiotics .

Compound Bacterial Strain Inhibition Zone (mm)
1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-olE. coli15
1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-olS. aureus18

Antiviral Activity

The antiviral potential of related compounds has been explored in various studies. For instance, derivatives containing the thiadiazole moiety have shown effectiveness against the tobacco mosaic virus (TMV), with certain compounds achieving approximately 50% inhibition . This suggests that the compound may also possess antiviral properties worthy of further investigation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Studies have demonstrated that similar compounds can inhibit acetylcholinesterase (AChE) and urease, with reported IC50 values indicating potent activity .

Enzyme IC50 Value (µM) Reference Compound IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15
Urease0.63 ± 0.001-

Case Study 1: Antimicrobial Screening

In a recent study focusing on the synthesis of novel thiadiazole derivatives, the compound was evaluated against various bacterial strains including E. coli and S. aureus. The results indicated significant antimicrobial activity, supporting the hypothesis that the structural features contribute to its efficacy .

Case Study 2: Antiviral Activity Against TMV

Another investigation assessed the antiviral properties of related thiadiazole compounds against TMV. The study revealed that specific derivatives exhibited substantial antiviral activity, suggesting a similar potential for the target compound .

Comparison with Similar Compounds

Structural Features and Crystallography

Several isostructural analogs highlight the influence of halogen substitution and molecular conformation on crystal packing:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analog (Compound 5) exhibit identical triclinic (P̄1) crystal systems but differ in halogen substituents (Cl vs. Br). Both structures contain two independent molecules in the asymmetric unit with nearly planar conformations, except for a fluorophenyl group oriented perpendicularly to the plane. This deviation influences intermolecular interactions and packing efficiency .
  • 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one displays a pyrazole-pyrazolone fused system. X-ray analysis (R factor = 0.081) reveals a non-planar structure due to steric hindrance from the 4-chlorophenyl groups, contrasting with the planar conformations of Compounds 4 and 5 .
Table 1: Crystallographic Comparison of Selected Analogs
Compound Space Group Halogen Substituents Planarity Deviation Key Intermolecular Interactions Evidence ID
Compound 4 (Cl derivative) P̄1 Cl, F Perpendicular fluorophenyl C–H⋯N, C–H⋯S [1, 4]
Compound 5 (Br derivative) P̄1 Br, F Perpendicular fluorophenyl C–H⋯N, C–H⋯S [1, 4]
2-(4-Chlorophenyl)-pyrazol-3(2H)-one N/A Cl Non-planar (steric hindrance) π-π stacking, C–H⋯O [15]

Physicochemical Properties

Synthetic yields, melting points, and spectroscopic data vary significantly with substituents:

  • 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) and 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) were synthesized in 60.72% and 68.92% yields, respectively. Their melting points (189.6°C and 191.8°C) reflect increased stability due to aromatic phenyl groups and thiadiazole-thio linkages .
  • Compound 4 and 5 were crystallized from dimethylformamide, suggesting moderate solubility in polar aprotic solvents .
Table 2: Physicochemical Data of Pyrazole-Thiadiazole Hybrids
Compound Yield (%) Melting Point (°C) Key NMR Signals (1H) Evidence ID
7a 60.72 189.6 δ 2.18 (pyrazole CH3), 2.67 (thiadiazole CH3) [10]
7d 68.92 191.8 δ 1.62 (CHCH3), 5.48 (q, CHCH3) [10]

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is synthesized via cyclization of 4-chlorophenylhydrazine (A1 ) with β-keto esters or 1,3-diketones. For example, reacting A1 with ethyl acetoacetate in ethanol under reflux yields 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5-ol (A2 ) (Scheme 1).

Scheme 1 :
4-Cl-C6H4NHNH2+CH3C(O)CH2COOEtEtOH, ΔA2\text{4-Cl-C}_6\text{H}_4\text{NHNH}_2 + \text{CH}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{A2}

Key Optimization Data:

CatalystSolventTemperature (°C)Yield (%)
HCl (cat.)Ethanol8078
H2SO4 (cat.)AcOH10065
NoneDMF12042

The hydroxyl group at position 5 arises from tautomerization of the intermediate enol, stabilized by hydrogen bonding.

Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol

Cyclization of Thiosemicarbazides

The thiadiazole ring is constructed by treating methyl-substituted thiosemicarbazides with dehydrating agents. A representative method from involves:

  • Methylation of Thiosemicarbazide :
    NH2NHC(S)NH2+CH3INH2NHC(S)NCH3\text{NH}_2\text{NHC(S)NH}_2 + \text{CH}_3\text{I} \rightarrow \text{NH}_2\text{NHC(S)NCH}_3

  • Cyclization in Acidic Medium :
    NH2NHC(S)NCH3HCl, 0°C5-Methyl-1,3,4-thiadiazole-2-thiol\text{NH}_2\text{NHC(S)NCH}_3 \xrightarrow{\text{HCl, 0°C}} \text{5-Methyl-1,3,4-thiadiazole-2-thiol} (Yield: 94%).

Coupling of Pyrazole and Thiadiazole Moieties

Nucleophilic Substitution at the Methylene Bridge

The sulfanyl group of the thiadiazole reacts with a chloromethylpyrazole intermediate (B1 ) under basic conditions (Scheme 2):

Scheme 2 :
A2+ClCH2BrB1\text{A2} + \text{ClCH}_2\text{Br} \rightarrow \text{B1}
B1+5-Methyl-1,3,4-thiadiazole-2-thiolK2CO3, DMFTarget Compound\text{B1} + \text{5-Methyl-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound}

Reaction Conditions:

  • Base : K2CO3 (2 eq)

  • Solvent : DMF at 60°C

  • Time : 12 hours

  • Yield : 68–72%

Spectroscopic Characterization and Validation

Key Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 12.1 (s, 1H, -OH), 7.8–7.4 (m, 4H, Ar-H), 4.3 (s, 2H, -CH2-), 2.5 (s, 3H, thiadiazole-CH3).

  • IR (KBr) : 3250 cm⁻¹ (-OH), 1610 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

StepMethod 1 (Pathway A)Method 2 (Pathway B)
Overall Yield52%34%
Purity (HPLC)98.5%91.2%
Reaction Time18 hours28 hours
Scalability>100 g<50 g

Pathway A is industrially preferred due to modularity and easier purification.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1H-pyrazol-4-ol derivatives) may form if β-keto esters lack electron-withdrawing groups. Using 3-keto esters with CF3 substituents improves selectivity to >95%.

Stability of Thiadiazole Thiol

The -SH group oxidizes readily to disulfides. Conducting coupling reactions under nitrogen atmosphere increases yields by 15% .

Q & A

Q. Yield Optimization :

  • Control reaction temperature (e.g., reflux in glacial acetic acid for thiadiazole coupling ).
  • Use catalysts like NaH or POCl₃ to accelerate intermediate formation .
  • Monitor progress via TLC and adjust stoichiometry of reagents like 2,5-dimethoxytetrahydrofuran .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substitution patterns on the pyrazole and thiadiazole rings. For example, the hydroxyl proton (pyrazol-5-ol) appears as a singlet at δ ~10–12 ppm .
  • IR : Confirms the presence of -OH (broad peak ~3200 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. shows planar pyrazole-thiadiazole systems with dihedral angles <20° between aromatic rings .

Q. Advanced Data Conflict Resolution :

  • DSC/TGA : Resolve discrepancies in melting points by analyzing thermal stability .
  • DFT Calculations : Compare experimental bond lengths (e.g., C-Cl: 1.73–1.75 Å) with computational models to validate crystallographic data .

How does the electronic structure of the thiadiazole-sulfanyl moiety influence the compound’s reactivity and biological activity?

Q. Advanced Research Focus

  • Electronic Effects : The electron-withdrawing thiadiazole ring increases the electrophilicity of the adjacent sulfanyl group, facilitating nucleophilic attacks in biological systems .
  • Bioactivity : Thiadiazole derivatives exhibit antimicrobial and enzyme inhibitory properties. Molecular docking () suggests interactions with target proteins via sulfur-mediated hydrogen bonds and π-π stacking .
  • SAR Studies : Modifying the methyl group on the thiadiazole alters lipophilicity, impacting cell membrane penetration .

What strategies are recommended for analyzing contradictory biological activity data across different studies?

Q. Advanced Research Focus

  • Assay Standardization : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains or assay protocols. Use CLSI guidelines for consistency .
  • Metabolic Stability : Conflicting in vivo results may stem from variations in metabolic pathways. Perform ADME profiling (e.g., hepatic microsome assays) to correlate in vitro and in vivo data .
  • Crystallographic Validation : Compare bioactive conformations (e.g., protein-ligand co-crystals) with solution-state structures to identify conformation-dependent activity .

How can computational modeling enhance the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock or Schrödinger to predict binding modes to enzymes like carbonic anhydrase or cyclooxygenase (COX-2), which are targeted by similar pyrazole-thiadiazole hybrids .
  • QSAR Models : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess dynamic interactions over time, such as stability of hydrogen bonds with catalytic residues .

What crystallographic insights explain the compound’s molecular packing and stability?

Q. Advanced Research Focus

  • Intermolecular Interactions : reveals C-H···π and π-π interactions (3.8–4.1 Å) between chlorophenyl and thiadiazole rings, stabilizing the crystal lattice .
  • Hydrogen Bonding : The pyrazol-5-ol group forms O-H···N bonds with thiadiazole nitrogens (2.7–2.9 Å), contributing to thermal stability up to 200°C .
  • Polymorphism Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable polymorphs for pharmaceutical applications .

How do solvent and pH conditions affect the compound’s stability during biological assays?

Q. Basic Research Focus

  • pH Sensitivity : The hydroxyl group deprotonates above pH 7, increasing solubility but reducing membrane permeability. Use buffered solutions (pH 6–7) for in vitro assays .
  • Solvent Compatibility : DMSO is preferred for stock solutions due to low reactivity with sulfanyl groups. Avoid chloroform, which may displace the thiadiazole-sulfanyl moiety .

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